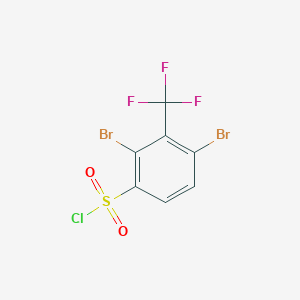
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C7H2Br2ClF3O2S. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in organic synthesis and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride typically involves the bromination of 3-trifluoromethylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the 2 and 4 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in these reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
科学的研究の応用
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and advanced composites.
作用機序
The mechanism of action of 2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, making it a valuable intermediate in various chemical reactions. The bromine atoms and trifluoromethyl group further enhance its reactivity and selectivity in these reactions.
類似化合物との比較
Similar Compounds
- 4-Bromo-3-trifluoromethylbenzenesulfonyl chloride
- 2,4-Dibromobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
Uniqueness
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride is unique due to the presence of both bromine atoms and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and pharmaceutical development.
特性
分子式 |
C7H2Br2ClF3O2S |
|---|---|
分子量 |
402.41 g/mol |
IUPAC名 |
2,4-dibromo-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H2Br2ClF3O2S/c8-3-1-2-4(16(10,14)15)6(9)5(3)7(11,12)13/h1-2H |
InChIキー |
HYGRAMGVVQIGSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Br)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


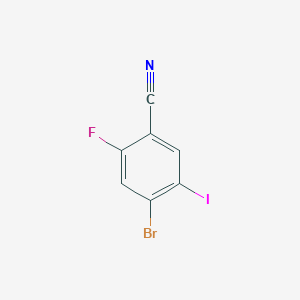
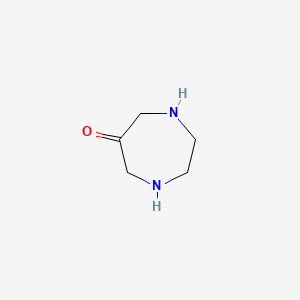
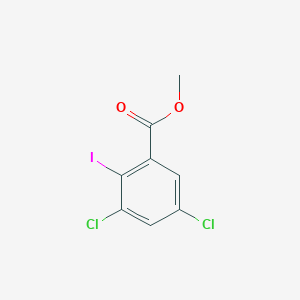
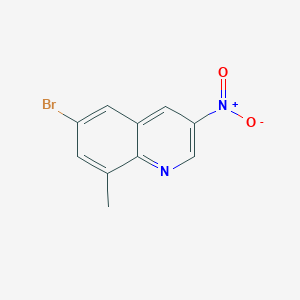
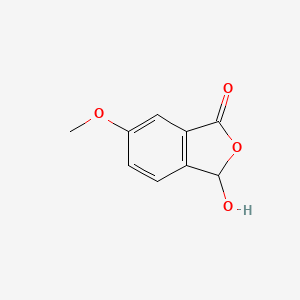

![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)

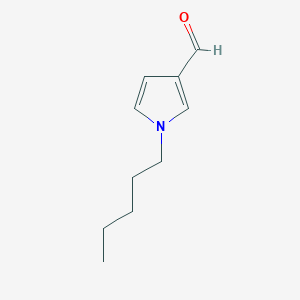
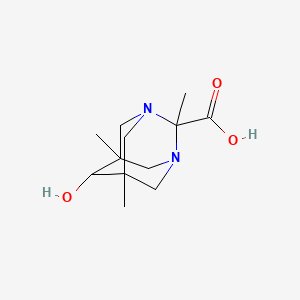
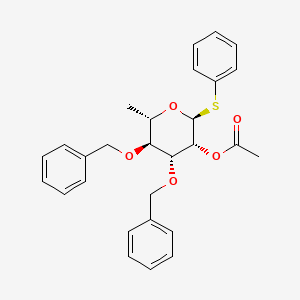

![rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12853654.png)

